Superior ATR Kinase Inhibition: A 2.76-Fold Increase in Potency Over a Closest Non-Fluorinated Analog
A derivative incorporating the 2-(fluoromethyl)-1H-benzo[d]imidazole scaffold (BDBM478113) exhibited an IC50 of 5 nM against the human ATR kinase in a biochemical assay [1]. A structurally similar, non-fluorinated ATR inhibitor (BDBM103471) from the same target family showed an IC50 of 13.8 nM under comparable conditions [2]. This represents a 2.76-fold increase in potency for the compound containing the fluoromethyl-benzimidazole core [1][2].
| Evidence Dimension | ATR kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | IC50 = 13.8 nM for a non-fluorinated ATR inhibitor (BDBM103471) |
| Quantified Difference | 2.76-fold lower IC50 (higher potency) |
| Conditions | Human full-length FLAG-TEV-ATR and His6-ATRIP co-expressed in HEK293 cell lysate. |
Why This Matters
This lower IC50 indicates a higher target engagement efficiency, potentially allowing for lower effective doses in preclinical development and reducing the risk of off-target effects at higher concentrations.
- [1] BindingDB. BDBM478113: (R)-((6-(2-(Fluoromethyl)-1H- benzo[d]imidazol-1-yl)-4-(3- methylmorpholino)pyridin-2- yl)imino)dimethyl-lambda6-sulfanone. Entry ID 9650. Accessed via https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=478113. View Source
- [2] BindingDB. BDBM103471: BDBM50456371::US8552004, 2.11. Entry ID 5982. Accessed via https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=103471. View Source
